Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, an ethoxyethyl side chain, and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethoxyethyl Side Chain: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
Ethyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethyl side chain and benzoate ester group contribute to its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-30-14-13-25-12-11-18-19(22(25)27)5-4-6-20(18)31-15-21(26)24-17-9-7-16(8-10-17)23(28)29-2/h4-12H,3,13-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSKXZSLSKOIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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